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Compound of Interest

Compound Name: 2-Nitro-5-(pyrrolidin-1-yl)phenol

Cat. No.: B3163567

Disclaimer: Experimental spectroscopic data for the specific compound 2-Nitro-5-(pyrrolidin-
1-yl)phenol is not readily available in public databases. The following guide presents a
theoretical analysis and predicted spectroscopic data based on the known spectral
characteristics of its constituent functional groups: a 2-nitrophenol core and a 5-pyrrolidinyl
substituent. This document is intended to guide researchers in the potential identification and
characterization of this molecule.

Predicted Spectroscopic Data

The predicted spectroscopic data for 2-Nitro-5-(pyrrolidin-1-yl)phenol is summarized below.
These predictions are derived from established chemical shift and fragmentation principles,
and by analogy to structurally similar compounds such as 2-nitrophenol and N-aryl pyrrolidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H NMR Spectral Data (500 MHz, CDCls)
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Predicted 13C NMR Spectral Data (125 MHz, CDCls)
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Chemical Shift (6, ppm) Assignment Notes
Carbon attached to the
~155 - 160 C-OH
hydroxyl group.
Carbon attached to the nitro
~145 - 150 C-NO:2
group.
) Carbon attached to the
~140 - 145 C-N (aromatic) o )
pyrrolidine nitrogen.
~125-130 Ar-CH (C-3) Aromatic CH carbon.
~115-120 Ar-CH (C-4) Aromatic CH carbon.
~105- 110 Ar-CH (C-6) Aromatic CH carbon.
o Carbons of the pyrrolidine ring
~47 - 52 N-CHz (pyrrolidine) ]
attached to nitrogen.
o Other carbons of the
~24 - 28 CH2-CHz2 (pyrrolidine)

pyrrolidine ring.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

© 2025 BenchChem. All rights reserved.

3/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3163567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment
3200 - 3600 Broad O-H stretch (phenolic)
) C-H stretch (aliphatic,

2850 - 2960 Medium o

pyrrolidine)
1580 - 1610 Strong C=C stretch (aromatic)

N-O asymmetric stretch (nitro
1500 - 1540 Strong, sharp

group)

N-O symmetric stretch (nitro
1330 - 1370 Strong, sharp

group)
1200 - 1300 Strong C-O stretch (phenolic)
1100 - 1200 Medium C-N stretch (aromatic amine)

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

m/z lon Notes

208 [M]* Molecular ion peak.

191 [M-OH]* Loss of the hydroxyl radical.
178 [M-NOJ*+ Loss of nitric oxide.

162 [M-NOz2]* Loss of the nitro group.

138 [M-CaHsN]* Loss of the pyrrolidine group.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic

analysis of a compound like 2-Nitro-5-(pyrrolidin-1-yl)phenol.

Synthesis
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A plausible synthetic route to 2-Nitro-5-(pyrrolidin-1-yl)phenol would involve the nucleophilic
aromatic substitution of a suitable starting material, such as 5-chloro-2-nitrophenol or 5-fluoro-
2-nitrophenol, with pyrrolidine in the presence of a base.

Materials:

e 5-Chloro-2-nitrophenol (or 5-fluoro-2-nitrophenol)

e Pyrrolidine

o Potassium carbonate (K2COs) or other suitable base

o Dimethylformamide (DMF) or other polar aprotic solvent
o Ethyl acetate

e Brine

e Anhydrous sodium sulfate (Na2S0a4)

Procedure:

e To a solution of 5-chloro-2-nitrophenol (1 equivalent) in DMF, add potassium carbonate (2-3
equivalents) and pyrrolidine (1.5-2 equivalents).

» Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer
chromatography (TLC).

» Upon completion, cool the reaction mixture to room temperature and pour it into water.
» Extract the aqueous layer with ethyl acetate.

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel to afford the desired 2-
Nitro-5-(pyrrolidin-1-yl)phenol.
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Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):
e 'H and 3C NMR spectra are recorded on a 400 or 500 MHz spectrometer.
e The sample is dissolved in deuterated chloroform (CDCIs) or dimethyl sulfoxide (DMSO-de).

o Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as
an internal standard.

Infrared (IR) Spectroscopy:

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

e The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
o Data is reported in wavenumbers (cm~1).

Mass Spectrometry (MS):

o Mass spectra are obtained using an electron ionization (EIl) or electrospray ionization (ESI)
mass spectrometer.

o The sample is introduced directly or via a gas or liquid chromatograph.
e The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly
synthesized compound.
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Caption: General workflow for the synthesis and spectroscopic characterization of an organic
compound.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 2-Nitro-5-(pyrrolidin-1-
yl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b3163567#spectroscopic-data-for-2-nitro-5-pyrrolidin-
1-yl-phenol-nmr-ir-mass-spec]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b3163567?utm_src=pdf-body-img
https://www.benchchem.com/product/b3163567#spectroscopic-data-for-2-nitro-5-pyrrolidin-1-yl-phenol-nmr-ir-mass-spec
https://www.benchchem.com/product/b3163567#spectroscopic-data-for-2-nitro-5-pyrrolidin-1-yl-phenol-nmr-ir-mass-spec
https://www.benchchem.com/product/b3163567#spectroscopic-data-for-2-nitro-5-pyrrolidin-1-yl-phenol-nmr-ir-mass-spec
https://www.benchchem.com/product/b3163567#spectroscopic-data-for-2-nitro-5-pyrrolidin-1-yl-phenol-nmr-ir-mass-spec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3163567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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